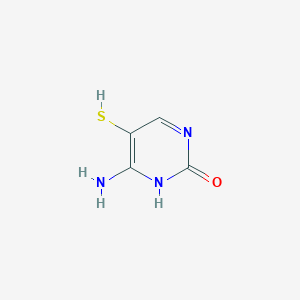
5-Mercaptocytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Mercaptocytosine is a sulfur-containing derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA. This compound is characterized by the presence of a thiol group (-SH) attached to the fifth carbon of the cytosine ring. The incorporation of the thiol group imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Mercaptocytosine typically involves the introduction of a thiol group to the cytosine ring. One common method is the reaction of cytosine with thiourea under acidic conditions, followed by hydrolysis to yield this compound. The reaction conditions often include:
Reagents: Cytosine, thiourea, hydrochloric acid
Conditions: Heating the reaction mixture to around 100°C for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Mercaptocytosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives of this compound.
Applications De Recherche Scientifique
5-Mercaptocytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA modifications.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 5-Mercaptocytosine involves its interaction with nucleic acids and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, this compound can be incorporated into DNA or RNA, affecting their stability and function. The molecular targets and pathways involved include:
DNA/RNA: Incorporation into nucleic acids, leading to potential mutations or alterations in gene expression.
Proteins: Covalent modification of cysteine residues, affecting protein structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylcytosine: A methylated derivative of cytosine, involved in epigenetic regulation.
5-Hydroxymethylcytosine: An oxidized form of 5-Methylcytosine, also involved in epigenetic processes.
5-Formylcytosine: Another oxidized derivative of 5-Methylcytosine, with roles in DNA demethylation.
Uniqueness
5-Mercaptocytosine is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to other cytosine derivatives. This makes it particularly useful in applications requiring thiol-specific reactions, such as the development of thiol-based sensors or the study of thiol-mediated biochemical processes.
Propriétés
Numéro CAS |
31458-48-7 |
|---|---|
Formule moléculaire |
C4H5N3OS |
Poids moléculaire |
143.17 g/mol |
Nom IUPAC |
6-amino-5-sulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3OS/c5-3-2(9)1-6-4(8)7-3/h1,9H,(H3,5,6,7,8) |
Clé InChI |
UGQXLWWNSMGEBY-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=O)NC(=C1S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


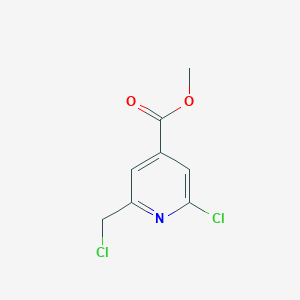


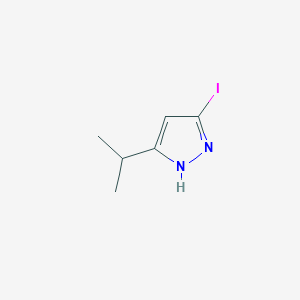

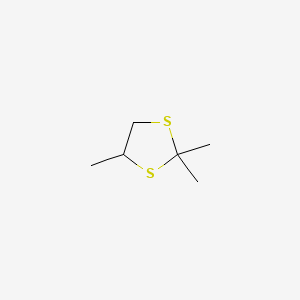
![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)
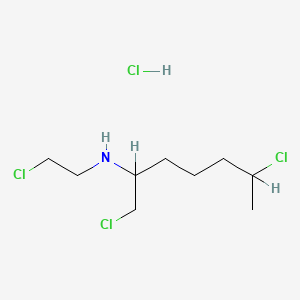
![7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13965516.png)
![[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B13965529.png)
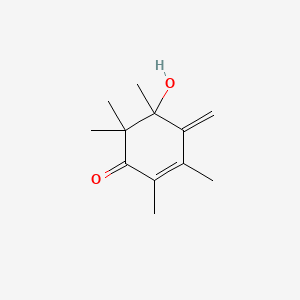
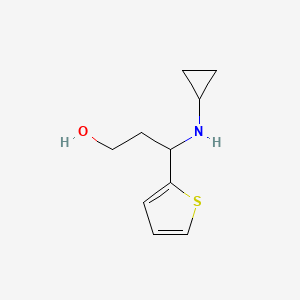
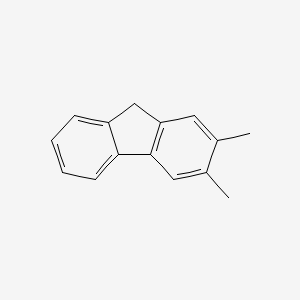
![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
